molecular formula C26H21ClN2O5 B2503485 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 866590-58-1

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No. B2503485
CAS RN: 866590-58-1
M. Wt: 476.91
InChI Key: AGEJEBXTMFZAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide, also known as BDA-410, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BDA-410 belongs to the class of quinoline-based compounds and has been shown to possess potent anti-cancer and anti-inflammatory properties.

Scientific Research Applications

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation. These findings suggest that this compound may have potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The exact mechanism of action of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which in turn triggers cellular stress and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which may contribute to the anti-cancer properties of this compound.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, inhibits migration and invasion, and sensitizes cells to chemotherapy and radiation therapy. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of NF-κB. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have potent activity against cancer and inflammatory cells, making it a valuable tool for studying these disease conditions. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. In addition, this compound may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the research on 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide. One direction is to further elucidate the mechanism of action of this compound, particularly with regards to its proteasome and HDAC inhibitory activities. Another direction is to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models. This will provide valuable information for the development of this compound as a potential therapeutic agent. In addition, further studies are needed to evaluate the safety and toxicity of this compound in animal models. Finally, the potential therapeutic applications of this compound in other disease conditions, such as neurodegenerative diseases and infectious diseases, should be explored.

Synthesis Methods

The synthesis of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide involves a multi-step process that includes the reaction of 3-benzoyl-6,7-dimethoxy-4-oxoquinoline with 4-chloroaniline and acetic anhydride. The reaction is carried out in the presence of a catalyst and yields this compound as a white solid. The purity of this compound can be further enhanced using recrystallization techniques.

properties

IUPAC Name

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-33-22-12-19-21(13-23(22)34-2)29(15-24(30)28-18-10-8-17(27)9-11-18)14-20(26(19)32)25(31)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEJEBXTMFZAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.